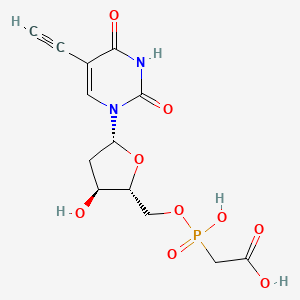
((5-(5-Ethynyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((5-(5-Ethynyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)acetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine ring, a furan ring, and a phosphoryl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(5-Ethynyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)acetic acid involves multiple steps, including the formation of the pyrimidine and furan rings, followed by the introduction of the ethynyl and phosphoryl groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to reduce the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
((5-(5-Ethynyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)acetic acid: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the ethynyl group can produce alkenes or alkanes.
Scientific Research Applications
((5-(5-Ethynyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)acetic acid:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or as a probe for studying biochemical pathways.
Medicine: As a candidate for drug development, particularly for targeting diseases involving the pyrimidine biosynthesis pathway.
Industry: As a precursor for the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ((5-(5-Ethynyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)acetic acid involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine biosynthesis. The compound can inhibit these enzymes by binding to their active sites, thereby blocking the biochemical pathways they regulate. This inhibition can lead to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Comparison with Similar Compounds
((5-(5-Ethynyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)acetic acid: can be compared to other compounds with similar structures, such as:
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Gemcitabine: Another nucleoside analog with anticancer properties.
The uniqueness of This compound
Properties
CAS No. |
117627-05-1 |
|---|---|
Molecular Formula |
C13H15N2O9P |
Molecular Weight |
374.24 g/mol |
IUPAC Name |
2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C13H15N2O9P/c1-2-7-4-15(13(20)14-12(7)19)10-3-8(16)9(24-10)5-23-25(21,22)6-11(17)18/h1,4,8-10,16H,3,5-6H2,(H,17,18)(H,21,22)(H,14,19,20)/t8-,9+,10+/m0/s1 |
InChI Key |
MSVGSFUOENBVNN-IVZWLZJFSA-N |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



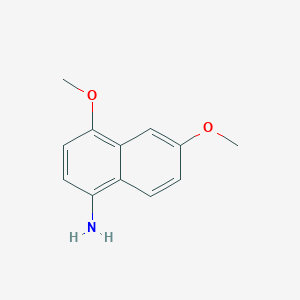
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
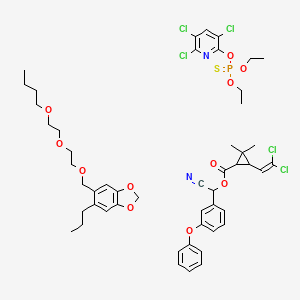

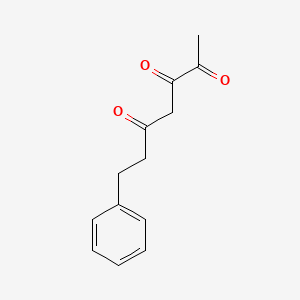
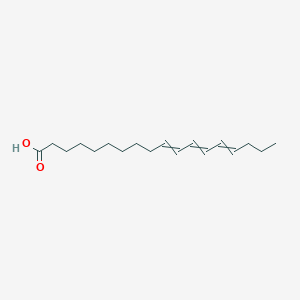


![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
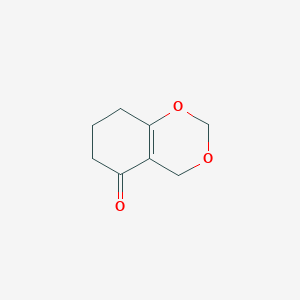
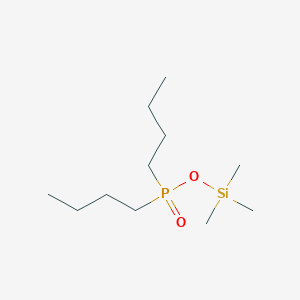

![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
